molecular formula C20H17N3OS2 B2732508 N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(isopropylthio)benzamide CAS No. 919839-88-6

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(isopropylthio)benzamide

Cat. No. B2732508
CAS RN: 919839-88-6
M. Wt: 379.5
InChI Key: KUVDGMURQCZZLX-UHFFFAOYSA-N
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Description

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(isopropylthio)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Heterocyclic compounds, including benzothiazoles and thiazolopyridines, are foundational in pharmaceuticals and organic materials due to their diverse biological activities and functional properties. The research into these compounds often involves the synthesis of novel derivatives through various chemical reactions, including the use of thioamides and catalyzed intramolecular cyclizations. For instance, studies have shown the synthesis of N-benzothiazol-2-yl-amides through copper-catalyzed intramolecular cyclization processes, highlighting the method's efficiency in producing these compounds under mild conditions (Junke Wang et al., 2008).

Antimicrobial and Anticancer Agents

Further applications of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(isopropylthio)benzamide derivatives encompass their potential as antimicrobial and anticancer agents. The synthesis of specific derivatives has led to the discovery of compounds with significant activity against various pathogens, including Gram-positive and Gram-negative bacterial strains, as well as fungal strains. Notably, some molecules have demonstrated potent inhibitory effects against pathogenic strains, surpassing reference drugs in efficacy (D. Bikobo et al., 2017). Additionally, a series of substituted benzamides have been evaluated for their anticancer activity, with some compounds exhibiting moderate to excellent activity against various cancer cell lines, indicating their potential in oncology (B. Ravinaik et al., 2021).

Photophysical Properties and Solar Cell Applications

The exploration of this compound derivatives extends into the investigation of their photophysical properties. Novel coumarin sensitizers based on thiophene and thiazole π-bridges have been synthesized for dye-sensitized solar cells, demonstrating superior light-harvesting capabilities and photoelectric conversion efficiencies (Liang Han et al., 2015). This research underscores the potential of these derivatives in enhancing the efficiency of solar energy conversion, contributing to the development of more sustainable energy solutions.

properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS2/c1-13(2)26-17-9-7-16(8-10-17)19(24)23-20-22-18(12-25-20)15-5-3-14(11-21)4-6-15/h3-10,12-13H,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVDGMURQCZZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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